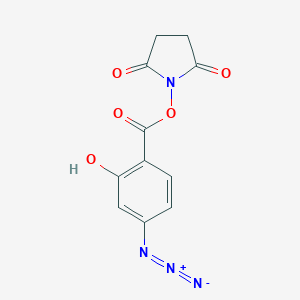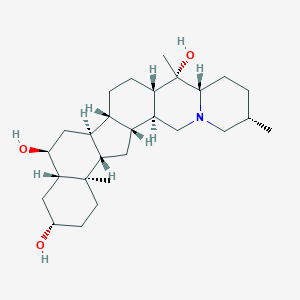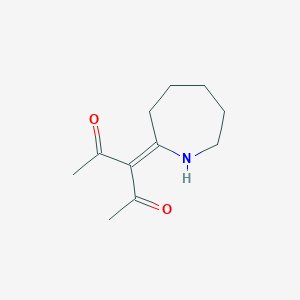
3-(Azepan-2-ylidene)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-2-ylidene)pentane-2,4-dione, also known as APD, is a cyclic β-diketone that has been widely used in scientific research due to its unique chemical structure and properties. APD has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research.
Wissenschaftliche Forschungsanwendungen
3-(Azepan-2-ylidene)pentane-2,4-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form porous structures. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione has been studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging.
Wirkmechanismus
The mechanism of action of 3-(Azepan-2-ylidene)pentane-2,4-dione is based on its ability to form stable complexes with metal ions. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can coordinate with metal ions, such as copper and iron, and form complexes that can interact with biomolecules, such as proteins and nucleic acids. The interaction of 3-(Azepan-2-ylidene)pentane-2,4-dione-metal complexes with biomolecules can lead to various biochemical and physiological effects, such as enzyme inhibition, DNA damage, and oxidative stress.
Biochemische Und Physiologische Effekte
3-(Azepan-2-ylidene)pentane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the metal ion it coordinates with and the target biomolecule it interacts with. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can inhibit the activity of metalloenzymes by binding to the metal ion cofactor and blocking the active site. 3-(Azepan-2-ylidene)pentane-2,4-dione can also induce DNA damage by generating reactive oxygen species (ROS) through the Fenton reaction. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can induce oxidative stress by depleting cellular antioxidants and disrupting redox homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Azepan-2-ylidene)pentane-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(Azepan-2-ylidene)pentane-2,4-dione is a stable compound that can be stored for long periods without degradation. It is also soluble in a wide range of organic solvents, which makes it easy to handle and use in various experiments. However, 3-(Azepan-2-ylidene)pentane-2,4-dione has some limitations, such as its potential toxicity and reactivity with biomolecules. 3-(Azepan-2-ylidene)pentane-2,4-dione can generate ROS and induce oxidative stress, which can affect the viability and function of cells. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can interact with biomolecules, such as proteins and nucleic acids, and interfere with their function.
Zukünftige Richtungen
There are several future directions for the study of 3-(Azepan-2-ylidene)pentane-2,4-dione, including its potential applications in drug discovery, material science, and biomedical research. In drug discovery, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a scaffold for the design of metal-based drugs that target metalloenzymes and other metal-dependent biomolecules. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a building block for the synthesis of novel MOFs with unique properties and functions. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione can be further studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging. Furthermore, the development of 3-(Azepan-2-ylidene)pentane-2,4-dione derivatives with improved properties and reduced toxicity can expand its potential applications in various fields.
Synthesemethoden
The synthesis of 3-(Azepan-2-ylidene)pentane-2,4-dione can be achieved through the reaction of azepane with acetylacetone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which undergoes a ring-opening reaction to yield the final product. The yield of 3-(Azepan-2-ylidene)pentane-2,4-dione can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Eigenschaften
CAS-Nummer |
108140-18-7 |
|---|---|
Produktname |
3-(Azepan-2-ylidene)pentane-2,4-dione |
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one |
InChI |
InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8- |
InChI-Schlüssel |
ZHJHPZXPBJOBQP-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
SMILES |
CC(=C(C1=NCCCCC1)C(=O)C)O |
Kanonische SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
Synonyme |
3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



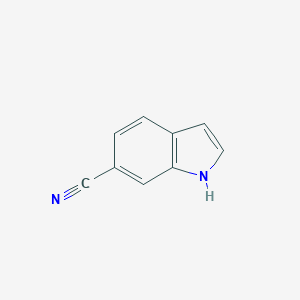
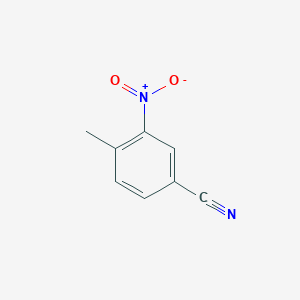

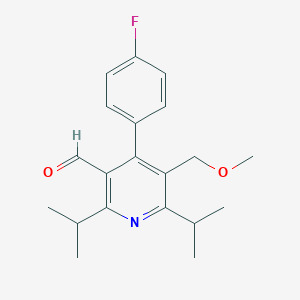
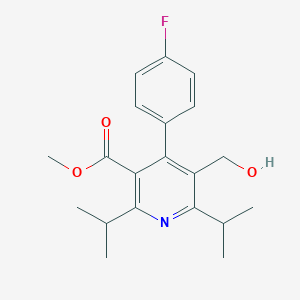
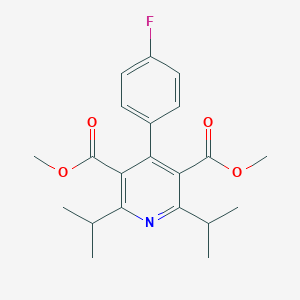
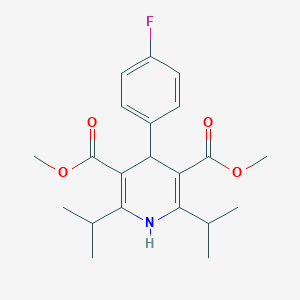
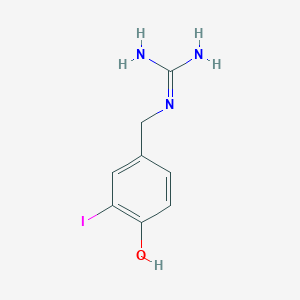
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
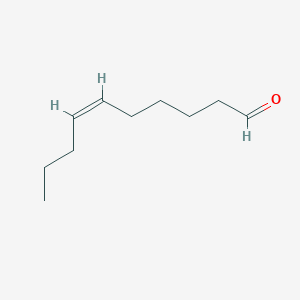
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
